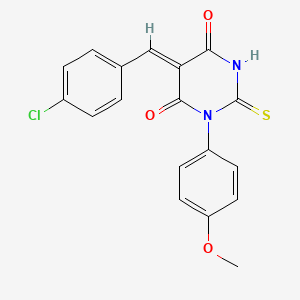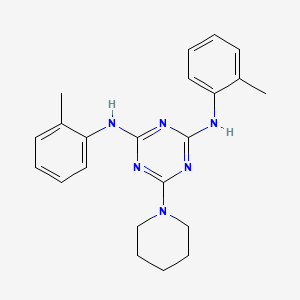
N,N'-bis(2-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(2-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its unique structural features and potential applications in various scientific fields This compound belongs to the class of triazine derivatives, which are characterized by a triazine ring—a six-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process:
Formation of the Triazine Ring: The initial step involves the formation of the triazine ring through a cyclization reaction. This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of Piperidine Group: The piperidine group is introduced via nucleophilic substitution, where piperidine reacts with the triazine intermediate.
Attachment of Methylphenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(2-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Aplicaciones Científicas De Investigación
N,N’-bis(2-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N,N’-bis(2-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and methylphenyl groups may enhance binding affinity and specificity, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the piperidine group, which may affect its chemical properties and applications.
N,N’-bis(2-methylphenyl)-6-(morpholin-1-yl)-1,3,5-triazine-2,4-diamine:
Uniqueness
N,N’-bis(2-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the combination of the triazine ring with piperidine and methylphenyl groups. This structural arrangement provides distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C22H26N6 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2-N,4-N-bis(2-methylphenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H26N6/c1-16-10-4-6-12-18(16)23-20-25-21(24-19-13-7-5-11-17(19)2)27-22(26-20)28-14-8-3-9-15-28/h4-7,10-13H,3,8-9,14-15H2,1-2H3,(H2,23,24,25,26,27) |
Clave InChI |
YFVHQTUVHCXLKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCCCC3)NC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B11645900.png)
![ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate](/img/structure/B11645908.png)
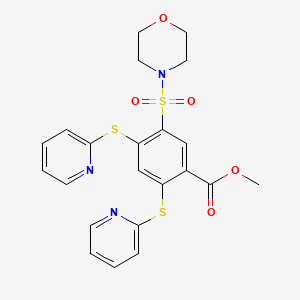
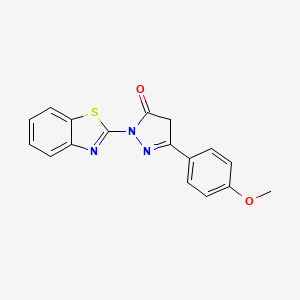
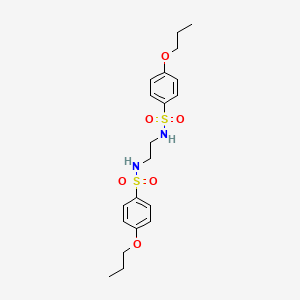
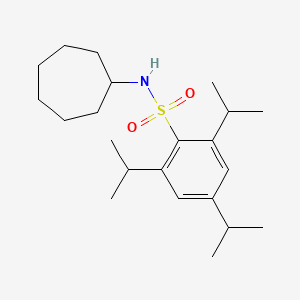
![4-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11645932.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B11645940.png)
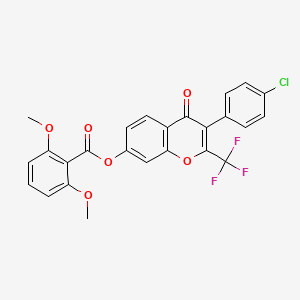
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645949.png)
![ethyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11645950.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B11645957.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11645970.png)
